
4-(Bromomethyl)-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is to react 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1H-indole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products like 4-(azidomethyl)-1-methyl-1H-indole or 4-(thiocyanatomethyl)-1-methyl-1H-indole.
Oxidation: Products like 4-(formylmethyl)-1-methyl-1H-indole.
Reduction: Products like 1-methylindole.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-indole largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-1-methyl-1H-indole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
1-Methylindole: Lacks the bromomethyl group but shares the indole core structure.
Uniqueness
4-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl counterparts. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |
InChI Key |
HDOVEAMXWVLJKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




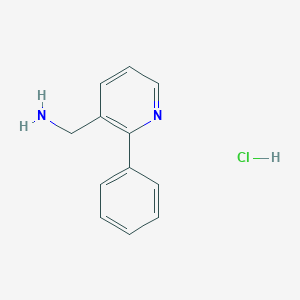
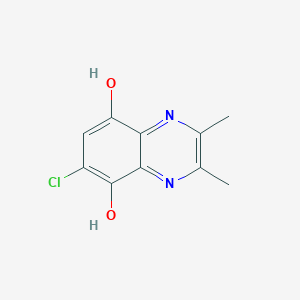
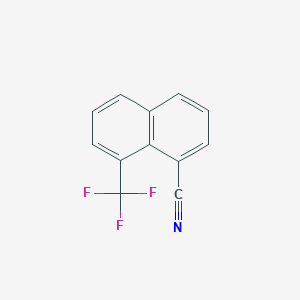
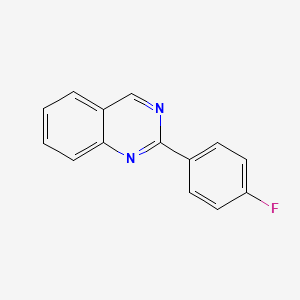
![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)
![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)
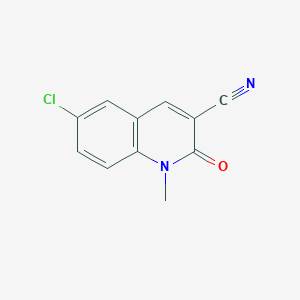

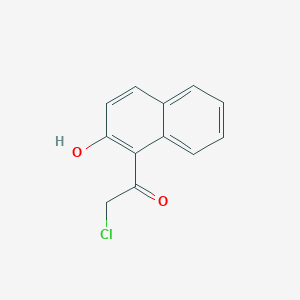
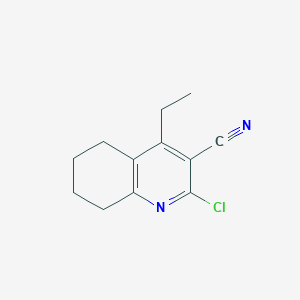
![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
